3,5-Dichloro-2-(2-ethoxyethoxy)-6-fluoropyridine
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Overview
Description
3,5-Dichloro-2-(2-ethoxyethoxy)-6-fluoropyridine is a chemical compound with the molecular formula C9H10Cl2FNO2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of two chlorine atoms, one fluorine atom, and an ethoxyethoxy group attached to the pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-2-(2-ethoxyethoxy)-6-fluoropyridine typically involves the reaction of 3,5-dichloro-2-fluoropyridine with 2-ethoxyethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution of the chlorine atom with the ethoxyethoxy group.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3,5-Dichloro-2-(2-ethoxyethoxy)-6-fluoropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Oxidation: The ethoxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the chlorine atoms, resulting in the formation of a less substituted pyridine derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of less substituted pyridine derivatives.
Scientific Research Applications
3,5-Dichloro-2-(2-ethoxyethoxy)-6-fluoropyridine is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: As a probe to study the interactions of pyridine derivatives with biological macromolecules.
Medicine: As a potential lead compound for the development of new pharmaceuticals.
Industry: As an intermediate in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3,5-Dichloro-2-(2-ethoxyethoxy)-6-fluoropyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chlorine and fluorine atoms enhances its binding affinity to these targets, leading to the modulation of their activity. The ethoxyethoxy group increases the compound’s solubility and bioavailability, allowing it to exert its effects more efficiently.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dichloro-2-(2-ethoxyethoxy)aniline
- 3,5-Dichloro-2-(2-ethoxyethoxy)benzaldehyde
- 3,5-Dichloro-2-(2-ethoxyethoxy)phenylprop-2-enoic acid
Uniqueness
3,5-Dichloro-2-(2-ethoxyethoxy)-6-fluoropyridine is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and reactivity. This makes it a valuable compound for various research applications, particularly in the development of new pharmaceuticals and agrochemicals.
Properties
CAS No. |
62306-22-3 |
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Molecular Formula |
C9H10Cl2FNO2 |
Molecular Weight |
254.08 g/mol |
IUPAC Name |
3,5-dichloro-2-(2-ethoxyethoxy)-6-fluoropyridine |
InChI |
InChI=1S/C9H10Cl2FNO2/c1-2-14-3-4-15-9-7(11)5-6(10)8(12)13-9/h5H,2-4H2,1H3 |
InChI Key |
LTKCADXMMBOADB-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCOC1=NC(=C(C=C1Cl)Cl)F |
Origin of Product |
United States |
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